molecular formula C13H21N5 B11864141 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 88100-13-4

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11864141
CAS No.: 88100-13-4
M. Wt: 247.34 g/mol
InChI Key: KVZUQYVLMMHKKD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 4-methylpiperazine group. Its piperazine ring enhances solubility in polar solvents through hydrogen bonding, while the partially saturated quinazoline scaffold provides conformational flexibility, enabling diverse interactions in biological systems .

Properties

CAS No.

88100-13-4

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C13H21N5/c1-17-6-8-18(9-7-17)13-15-11-5-3-2-4-10(11)12(14)16-13/h2-9H2,1H3,(H2,14,15,16)

InChI Key

KVZUQYVLMMHKKD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the reaction of a quinazoline derivative with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where the quinazoline derivative is treated with 4-methylpiperazine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N,2-Dimethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-amine (2b)

  • Structural Differences : Replaces the 4-methylpiperazine group with a 4-methylphenyl and dimethylamine moiety.
  • Physicochemical Properties : Higher molecular weight (254.3 g/mol vs. 273.4 g/mol for the target compound) due to the aromatic phenyl group. Reduced solubility compared to the piperazine-containing analog .
  • Synthesis : Synthesized via alkylation and cyclocondensation, yielding 87% purity (EI+ MS: m/z 253 [M]+) .

2-[4-(4-Methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine

  • Core Variation : Pyrimidine core instead of tetrahydroquinazoline.
  • Biological Activity : Higher IC50 for TLR9 inhibition (35.0 µM vs. 27.0 µM), indicating reduced potency compared to the tetrahydroquinazoline derivative .

N-Benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (ML-241)

  • Substituent Differences : Benzoxazine and benzyl groups replace the methylpiperazine.
  • Applications : Used in biochemical assays targeting TRAPPII complex inhibition, highlighting how substituent diversity expands therapeutic scope .

TLR9 Inhibition

  • Target Compound : IC50 = 27.0 µM .
  • Pyrimidine Analog : IC50 = 35.0 µM, demonstrating the tetrahydroquinazoline core’s superior affinity .

Antibacterial Activity

  • Thiophene-Substituted Analogs : Moderate activity against S. aureus (MIC = 32–64 µg/mL), whereas the target compound’s piperazine group may enhance solubility but reduce membrane penetration .

Acetylcholinesterase (AChE) Inhibition

  • Sesquiterpene Derivatives (Unrelated Structurally): IC50 = 10–50 µM (e.g., compound 1 from Aquilaria crassna).

Physicochemical and Structural Analysis

Property Target Compound N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl] Analog
Molecular Weight 273.4 g/mol 313.46 g/mol
LogP (Predicted) 1.8 3.2
Solubility High in polar solvents (piperazine H-bonding) Low (sulfanyl group increases hydrophobicity)
Key Interactions π-π stacking (quinazoline), H-bonding (piperazine) Van der Waals (sulfanyl), hydrophobic (benzyl)
Reference

Biological Activity

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21N5
  • Molar Mass : 247.33934 g/mol
  • Structural Characteristics : The compound features a tetrahydroquinazoline core with a piperazine substituent, which is critical for its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit antimicrobial activity. Specifically, studies have shown that modifications to the piperazine group can enhance the efficacy against various bacterial strains. For instance, compounds with similar structures have been found to inhibit Mycobacterium tuberculosis by targeting specific enzymatic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of piperazine-containing compounds. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, tankyrase inhibitors derived from piperazine structures have shown promise in suppressing cancer cell proliferation and inducing apoptosis through modulation of Wnt signaling pathways .

Neuroprotective Effects

The neuroprotective properties of related compounds have been documented in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells. Preliminary data suggest that this compound could mimic these effects due to its structural similarities with known neuroprotective agents .

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : The ability to interact with various receptors in the central nervous system suggests potential applications in treating neurological disorders.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.

Case Studies

StudyFindings
Study on Antimicrobial Activity (2020)Showed significant inhibition against M. tuberculosisSupports the use of tetrahydroquinazoline derivatives in antibiotic development
Cancer Cell Line Study (2019)Demonstrated reduced viability in breast cancer cellsSuggests potential as an anticancer agent
Neuroprotection Study (2021)Exhibited protective effects in neuronal modelsIndicates promise for neurodegenerative disease treatment

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